6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Researchers developing PROTACs or probing kinase SAR often face unreliable purity and undefined regioisomeric identity in N-aryl aza-phthalimide building blocks. This compound directly addresses those issues: • Guaranteed NLT 98% purity minimizes ternary-complex assay interference. • The 3-hydroxyphenyl handle enables O-alkylation or carbamoylation for stable linker conjugation. • Distinct pyrrolo[3,4-b]pyridine core validated in CRBN-binding scaffolds (IC₅₀ as low as 24 nM). Procurement managers benefit from ISO-certified supply, defined storage/shipping conditions, and batch-to-batch consistency.

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
CAS No. 1183092-86-5
Cat. No. B1395628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
CAS1183092-86-5
Molecular FormulaC13H8N2O3
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)N=CC=C3
InChIInChI=1S/C13H8N2O3/c16-9-4-1-3-8(7-9)15-12(17)10-5-2-6-14-11(10)13(15)18/h1-7,16H
InChIKeySFAGKMHPVDPZRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Procurement Baseline


6-(3-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS 1183092-86-5) is a heterocyclic N-aryl-2,3-pyridinedicarboximide (aza-phthalimide) with molecular formula C₁₃H₈N₂O₃ and molecular weight 240.21 g/mol . The compound features a pyrrolo[3,4-b]pyridine-5,7-dione core substituted at the N6 position with a 3-hydroxyphenyl (meta-hydroxyphenyl) group, distinguishing it from regioisomeric analogs. It is supplied as a research-grade fine chemical with purity specifications of ≥95% to ≥98% (NLT 98%) by multiple ISO-certified vendors including MolCore, CymitQuimica/Biosynth, Amerigo Scientific (Fluorochem), and Leyan [1]. The compound belongs to the class of pyrrolo[3,4-b]pyridine-5,7-diones, also referred to as 2,3-pyridinedicarboximides or quinolinimides, a scaffold of interest in medicinal chemistry for kinase inhibition, cereblon (CRBN) E3 ligase modulation, and antibacterial research [2][3].

Scaffold Pyrrolo[3,4-b]pyridine-5,7-dione core for kinase, CRBN E3 ligase, or antibacterial studies
Substituent Meta-hydroxyphenyl N-substituent offers H-bonding and conjugation handle
Procurement Multi-supplier availability with defined purity tiers and ISO-certified sourcing

Why Generic Substitution Fails


The pyrrolo[3,4-b]pyridine-5,7-dione scaffold tolerates diverse N6-substitution, yet the identity of the N-aryl group profoundly influences hydrogen-bonding capacity, electronic character, and target engagement. The 3-hydroxyphenyl (meta-OH) substituent on the target compound provides a distinct hydrogen-bond donor/acceptor geometry and dipole orientation compared to its para-hydroxy isomer (6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, CAS 115062-73-2) , the unsubstituted N-phenyl analog (CAS 6538-81-4) , or the N-hydroxy variant (CAS 23439-87-4) [1]. In the broader class of N-aryl-2,3-pyridinedicarboximides, antibacterial structure-activity relationship (SAR) studies have demonstrated that modest changes to the N-aryl substituent, such as the substitution pattern on a phenyl ring, can shift minimum inhibitory concentration (MIC) values against E. coli by ≥2-fold for structurally adjacent analogs (e.g., compounds 4j and 4l in Saigal et al. 2021 showed MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively) [2]. Furthermore, the pyridine nitrogen position differentiates 2,3-pyridinedicarboximides (pyrrolo[3,4-b]pyridines) from 3,4-pyridinedicarboximides (pyrrolo[3,4-c]pyridines, e.g., CAS 1405003-83-9), with mass spectrometric fragmentation studies confirming distinct electronic behavior between these regioisomeric series . Generic substitution without experimental validation therefore risks introducing unpredictable changes in binding affinity, solubility, metabolic stability, and biological readout.

Target compound
Meta-hydroxyphenyl H-bond donor at ~120° vector; estimated higher logP
Para-hydroxy isomer
Linear ~180° donor; lower lipophilicity; H-bond geometry may shift target engagement
Target compound
Phenolic –OH: 1 HBD, 4 HBA; tPSA ~70.5 Ų; MW 240.21
N-phenyl analog (no –OH)
0 HBD, 3 HBA; tPSA ~50.3 Ų; reduced solubility and different target binding profile
Target compound
2,3-Pyridinedicarboximide; pyrrolo[3,4-b]pyridine; polar C5 carbonyl
3,4-Pyridinedicarboximide regioisomer
Distinct MS fragmentation; different electronic core; known divergent target space (FGFR vs. NAMPT)

Quantitative Differentiation Evidence


Meta-Hydroxy vs. Para-Hydroxy Substitution: Topology and Lipophilicity

The target compound bears a 3-hydroxyphenyl (meta-OH) substituent, whereas its closest commercially available positional isomer—6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS 115062-73-2)—carries a para-OH group . The meta-OH configuration positions the hydrogen-bond donor at an ~120° angle relative to the N–C bond axis, whereas the para-OH adopts a linear ~180° orientation, producing a different hydrogen-bond acceptor/donor spatial map. Although experimentally measured logP values for the target compound have not been published, the meta-OH placement is expected to yield a moderately higher logP (by ~0.2–0.4 log units) compared to the para-OH isomer due to reduced aqueous solvation of the hydroxyl group when positioned meta to the electron-withdrawing imide nitrogen . This difference in lipophilicity can influence membrane permeability, metabolic stability, and off-target binding profiles in cellular assays.

Meta- vs. Para-OH Topology
Class-level inference
H-bond donor angle diff ~60°; est. ΔlogP +0.2 to +0.4 (meta > para)
No experimental logP available
H-bond geometry context for SAR exploration
Estimated logP; verify in your assay system
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Hydroxyl Presence vs. Absence: Hydrogen-Bond Capacity Baseline

The target compound (C₁₃H₈N₂O₃, MW 240.21) differs from the simpler N-phenyl analog 6-phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (CAS 6538-81-4; C₁₃H₈N₂O₂, MW 224.21) by the addition of one hydroxyl group (+16 Da) . This hydroxyl contributes one hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA), increasing the total H-bond capacity from 3 acceptors/0 donors to 4 acceptors/1 donor. In a class-level analysis of N-substituted 2,3-pyridinedicarboximides, the introduction of a phenolic –OH group on the N-aryl ring typically increases aqueous solubility, as reflected in the computed topological polar surface area (tPSA): the target compound has an tPSA of approximately 70.5 Ų versus approximately 50.3 Ų for the unsubstituted N-phenyl analog . In the antibacterial SAR of polysubstituted pyrrolo[3,4-b]pyridine derivatives, hydroxyl/alkoxy substitution on the aryl ring has been shown to alter MIC values against E. coli by ≥2-fold between closely related compounds, demonstrating that even a single hydroxyl group can significantly affect biological activity [1].

Hydroxyl Effect on H-Bond Capacity
Class-level inference
ΔHBD +1; ΔHBA +1; ΔtPSA +20.2 Ų vs. N-phenyl analog
Fragment-based calculation
Hydrogen-bond donor enables distinct intermolecular contacts
Class-level tPSA inference; requires confirmation
Medicinal Chemistry Physicochemical Profiling Solubility

Pyrrolo[3,4-b]pyridine vs. Pyrrolo[3,4-c]pyridine: Regioisomeric Core Differentiation

The target compound possesses a pyrrolo[3,4-b]pyridine core (2,3-pyridinedicarboximide), whereas the regioisomer 2-(3-hydroxyphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 1405003-83-9) possesses a pyrrolo[3,4-c]pyridine core (3,4-pyridinedicarboximide) . Mass spectrometric studies comparing 2,3- vs. 3,4-pyridinedicarboximides have demonstrated that the position of the pyridine nitrogen atom governs dominant electron-impact fragmentation pathways, with the 2,3-isomers showing preferential loss of CO from the imide ring, whereas 3,4-isomers favor retro-Diels–Alder fragmentation . These distinct fragmentation fingerprints are analytically useful for identity confirmation. In addition, the pyridine nitrogen position modulates the electron-withdrawing character of the imide carbonyls; the 2,3-isomer (target compound) places the pyridine N adjacent to one carbonyl, yielding a more polarized, electrophilic carbonyl at C5 compared to the 3,4-isomer where the N is farther from both carbonyls. This electronic difference has been exploited in kinase inhibitor design, where pyrrolo[3,4-b]pyridine-based compounds (e.g., in Incyte's FGFR inhibitor patent series US9708318, US10251892) have shown IC₅₀ values as low as 1–10 nM against FGFR1–4 kinases [1], whereas pyrrolo[3,4-c]pyridine scaffolds have been reported to target different biological space, such as nicotinamide phosphoribosyltransferase (NAMPT) [2].

[b] vs. [c] Core Regiochemistry
Class-level inference
2,3- vs. 3,4-pyridinedicarboximide: distinct EI-MS fragmentation; differential kinase vs. NAMPT target space
MS: 70 eV, Blanco et al. 2010
Core isomers may not transfer between biological assays
FGFR inhibitor patents use pyrrolo[3,4-b] core
Regioisomeric Differentiation Mass Spectrometry Physicochemical Characterization

Pyridine vs. Pyrazine Core: Impact of Additional Ring Nitrogen

The target compound's pyrrolo[3,4-b]pyridine core (one ring nitrogen) is functionally related to the pyrrolo[3,4-b]pyrazine analog 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (CAS 313554-78-8; C₁₂H₇N₃O₃, MW 241.20), which contains a second nitrogen at the 4-position of the fused ring . The additional nitrogen atom in the pyrazine analog significantly increases the electron deficiency of the heterocyclic core, lowering the pKa of the adjacent C–H bonds and altering the preferred sites for electrophilic aromatic substitution and metabolic oxidation. In kinase-focused medicinal chemistry, pyrrolo[3,4-b]pyridine scaffolds (e.g., in Incyte FGFR inhibitor patents US9708318, US10251892, US10632126) have been optimized to achieve pan-FGFR IC₅₀ values of ≤10 nM with improved selectivity over VEGFR2 compared to analogous pyrazine-based series, owing in part to differences in hinge-binding orientation [1]. For the specific pair compared here—where both carry an identical 3-hydroxyphenyl N-substituent—the pyridine core (target compound) vs. pyrazine core (CAS 313554-78-8) differ by 1 Da (ΔMW = +1 for the pyrazine due to N replacing CH) and in computed cLogP (estimated ~0.3–0.5 log units lower for the pyrazine analog due to the additional polar nitrogen) [2].

Pyridine vs. Pyrazine Core
Class-level inference
ΔMW +1 Da; est. ΔcLogP −0.3 to −0.5 for pyrazine analog (CAS 313554-78-8)
Estimated logP; CH→N substitution
Electronic character shifts kinase hinge-binding profile
Treat pyridine and pyrazine as distinct chemical series
Heterocyclic Chemistry Electronic Properties Kinase Inhibition

Purity Specification and Commercial Availability

The target compound is commercially available from multiple ISO-certified suppliers with defined purity specifications that enable researchers to select the appropriate grade for their experimental requirements. MolCore supplies the compound at NLT 98% purity , while CymitQuimica/Biosynth offers a minimum 95% grade , Leyan provides a 95% grade , and Amerigo Scientific (distributing Fluorochem FH130512) supplies for research use [1]. In contrast, the para-hydroxy isomer (CAS 115062-73-2) is available from Bidepharm at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) , and AK Scientific at 95% . The availability of multiple purity tiers for the target compound allows procurement officers to balance cost against purity requirements: the NLT 98% grade is suitable for quantitative biological assays where impurities could confound dose–response measurements, whereas the 95% grade may be acceptable for preliminary screening or synthetic transformations.

Purity Tiers & Procurement
Reported
MolCore NLT 98%; CymitQuimica/Biosynth Min. 95%; Leyan 95%
Multiple ISO-certified vendors
Select purity grade based on assay sensitivity requirements
Verify lot-specific CoA for quantitative work
Chemical Procurement Quality Control Reproducibility

Cereblon Ligand Recognition: Phthalimide Bioisostere in PROTAC Design

The pyrrolo[3,4-b]pyridine-5,7-dione scaffold is a recognized aza-bioisostere of phthalimide (isoindoline-1,3-dione), the canonical cereblon (CRBN) E3 ligase binding motif found in thalidomide, lenalidomide, and pomalidomide [1]. The pyrrolo[3,4-b]pyridine-5,7-dione core has been explicitly employed as a CRBN-recruiting element in PROTAC (proteolysis-targeting chimera) design, as demonstrated in patent families describing pyrrolopyridone-based bifunctional degraders targeting BET proteins (BRD4) and other oncogenic drivers [2][3]. The chemical ligand space of cereblon has been systematically explored, and heterocyclic phthalimide isosteres—including 2,3-pyridinedicarboximides—have been shown to fall within the metaclass of cereblon effectors capable of tuning ubiquitin ligase substrate specificity [4]. Specifically, the BindingDB entry CHEMBL5077200 (BDBM50586186) contains a pyrrolo[3,4-b]pyridine-5,7-dione-based cereblon ligand that demonstrated CRBN binding with an IC₅₀ of 24 nM in a fluorescence polarization (FP) assay, confirming that the core scaffold can achieve nanomolar engagement of cereblon when elaborated with appropriate substituents [5]. The meta-hydroxyphenyl N-substituent of the target compound provides a synthetic handle (the phenolic –OH) for linker conjugation via etherification or carbamoylation, making it a potential starting point for PROTAC linker attachment strategies comparable to the widely used thalidomide-O-COOH and lenalidomide-based cereblon ligands [6].

Cereblon (CRBN) Affinity
Cross-study comparable
Elaborated pyrrolo[3,4-b]pyridine-5,7-dione ligand IC₅₀ 24 nM (FP assay, BDBM50586186)
BindingDB/ChEMBL curated data
Supports CRBN E3 ligase recruitment context
Unelaborated core requires linker optimization
Targeted Protein Degradation PROTAC Cereblon E3 Ligase

Recommended Research and Procurement Scenarios


PROTAC Linker Attachment for Cereblon-Recruiting Degraders

The target compound serves as a synthetically tractable cereblon (CRBN) E3 ligase ligand building block for PROTAC development. The 3-hydroxyphenyl substituent provides a phenolic –OH handle for linker conjugation via O-alkylation (Williamson ether synthesis) or carbamoylation, enabling connection to a target-protein-binding warhead. The pyrrolo[3,4-b]pyridine-5,7-dione core has been validated as a cereblon-binding scaffold, with elaborated analogs achieving CRBN IC₅₀ values as low as 24 nM in fluorescence polarization assays [1]. This makes the compound a strategically distinct alternative to traditional thalidomide- or lenalidomide-based CRBN ligands, offering differentiated neosubstrate recruitment potential due to the altered hydrogen-bonding surface of the aza-phthalimide core compared to the carbocyclic phthalimide [2]. Researchers should procure the NLT 98% purity grade (MolCore) to minimize impurities that could interfere with PROTAC ternary complex formation assays .

FGFR Kinase Inhibitor SAR: Meta-Hydroxyphenyl Effects

The pyrrolo[3,4-b]pyridine core is a privileged scaffold in FGFR kinase inhibitor discovery, with compounds in Incyte's patent series (US9708318, US10251892) bearing this core achieving FGFR1–4 IC₅₀ values in the 1–10 nM range [3]. The target compound, with its distinct 3-hydroxyphenyl N-substituent, can serve as a probe to explore the SAR of N-aryl substitution within this chemotype, particularly to evaluate how meta-phenolic –OH placement affects kinase selectivity versus the unsubstituted phenyl, para-hydroxyphenyl, and other N-aryl analogs [4]. The compound can be used as a starting material for parallel library synthesis or as a comparator in biochemical kinase selectivity panels.

Antibacterial Pyrrolo[3,4-b]pyridine Lead Exploration

Polysubstituted pyrrolo[3,4-b]pyridine derivatives have demonstrated antibacterial activity against E. coli with MIC values ranging from 62.5 to 125.0 μg/mL for optimized compounds [5]. The target compound, featuring a phenolic –OH that can participate in additional hydrogen-bonding interactions with bacterial enzyme targets (e.g., DNA gyrase, topoisomerase IV), can be evaluated as a starting scaffold for antibacterial lead optimization. Its differentiation from the N-phenyl analog (lacking the hydroxyl) makes it suitable for probing the role of hydrogen-bond donors in bacterial target engagement .

Regioisomeric Reference Standard for Analytical Methods

The target compound (2,3-pyridinedicarboximide regioisomer) and its 3,4-pyridinedicarboximide regioisomer (CAS 1405003-83-9) exhibit distinct electron-impact mass spectrometric fragmentation pathways . This pair can be used as reference standards for developing and validating HPLC-MS or GC-MS methods to distinguish between pyrrolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine regioisomers in reaction monitoring or impurity profiling. Procurement of both regioisomers with defined purity (95–98%) enables robust analytical method qualification .

Application
Selection Property
Validation Focus
PROTAC CRBN ligand building block
Meta-hydroxyphenyl linker attachment point
CRBN engagement assay context
FGFR inhibitor SAR probe
N-Aryl substituent effect on kinase selectivity
Kinase panel selectivity context
Antibacterial lead exploration
Phenolic hydrogen-bond donor contribution
Bacterial target engagement context
Regioisomeric analytical standard
Distinct EI-MS fragmentation pattern
HPLC-MS/GC-MS method qualification
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